Demeton-O

Description

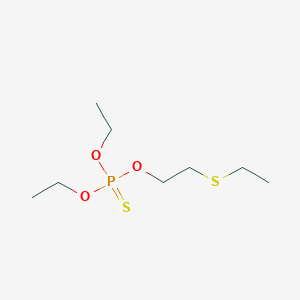

Structure

3D Structure

Properties

IUPAC Name |

diethoxy-(2-ethylsulfanylethoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O3PS2/c1-4-9-12(13,10-5-2)11-7-8-14-6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLIBALSRMUQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OCCSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041839 | |

| Record name | Demeton-O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298-03-3 | |

| Record name | Demeton-O | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demeton-O [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demeton-O | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Demeton-O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demeton-O | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMETON-O | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H0T22KH9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Demeton-O: A Technical Guide on its Mechanism of Action on Acetylcholinesterase

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism by which Demeton-O, an organophosphate insecticide, exerts its toxic effects through the inhibition of acetylcholinesterase (AChE). We will dissect the multi-step process of enzyme inhibition, beginning with the formation of a covalent phosphorus-serine bond in the enzyme's active site, followed by the critical "aging" process that renders the inhibition irreversible. This document details the pathophysiological consequences of AChE inactivation, leading to a cholinergic crisis. Furthermore, it presents quantitative kinetic data, detailed experimental protocols for studying this interaction, and visual diagrams to elucidate the core mechanisms and workflows for researchers, scientists, and drug development professionals.

Introduction to this compound and Acetylcholinesterase

Chemical Profile of Demeton

Demeton is an organophosphate insecticide and acaricide used to control sucking insects like aphids and mites.[1] It exists as a technical mixture of two isomers: this compound (the thiono isomer, O,O-diethyl O-2-(ethylthio)ethyl phosphorothioate) and Demeton-S (the thiolo isomer, O,O-diethyl S-2-(ethylthio)ethyl phosphorothioate).[1][2][3] Like other organophosphates, its primary mode of action is the potent and generally irreversible inhibition of acetylcholinesterase.[1][3][4]

The Role of Acetylcholinesterase (AChE) in Neurotransmission

Acetylcholinesterase (AChE) is a serine hydrolase that plays a critical role in terminating nerve impulses at cholinergic synapses and neuromuscular junctions.[2][5] Its function is to catalyze the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, thereby preventing continuous nerve stimulation.[6][7][8] The active site of AChE contains a catalytic triad (B1167595) of three amino acids: serine (Ser203 in human AChE), histidine (His447), and glutamate (B1630785) (Glu334), which work in concert to achieve a remarkably high catalytic efficiency.[2][9]

Core Mechanism of AChE Inhibition by this compound

The inhibition of AChE by organophosphates like this compound is a multi-stage process involving phosphorylation of the enzyme, which can lead to a permanently inactivated state through a process known as aging.

Phosphorylation of the Catalytic Serine Residue

The primary mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase.[7] The process begins when the this compound molecule, which is structurally similar to acetylcholine, enters the active site of the AChE enzyme.[5] The nucleophilic serine residue (Ser203) in the catalytic triad attacks the electrophilic phosphorus atom of the organophosphate.[6][10] This results in the formation of a stable, covalent phosphoserine bond and the release of a leaving group.[5] The resulting phosphorylated enzyme is inactive because the catalytic serine is blocked, preventing it from hydrolyzing acetylcholine.[6][11]

The "Aging" Process and Irreversible Inhibition

Following phosphorylation, the enzyme-inhibitor complex can undergo a secondary reaction called "aging".[2] This process involves the dealkylation, or loss of an alkyl group, from the phosphorus atom of the inhibitor.[2][5][7] The dealkylation results in a negatively charged phosphyl moiety covalently bound to the serine residue.[2] This aged, anionic complex is highly stable and resistant to nucleophilic attack, even by strong reactivating agents like oximes.[2][9] This renders the inhibition effectively irreversible, preventing the restoration of enzyme function.[7]

Spontaneous Reactivation

Concurrently with aging, a competing reaction of spontaneous reactivation can occur, where the phosphorylated enzyme is slowly hydrolyzed by water, releasing the organophosphate and restoring the active enzyme.[11][12] However, the rate of this reaction is often slow and, in the case of many organophosphates, is outpaced by the aging process. A kinetic study of the related compound Demeton-S-methyl demonstrated that inhibition occurs with simultaneous spontaneous reactivation and aging.[12]

Pathophysiological Consequences

Acetylcholine Accumulation and Cholinergic Crisis

The inactivation of AChE leads to the accumulation of acetylcholine at neuromuscular junctions and in the central and autonomic nervous systems.[6][7][13] This buildup of acetylcholine results in excessive, uncontrolled stimulation of its corresponding muscarinic and nicotinic receptors, a state known as a "cholinergic crisis".[6][13][14] Acute inhibition of AChE by 60-70% or more is typically sufficient to cause this severe toxidrome.[14]

Clinical Manifestations

The overstimulation of cholinergic receptors produces a wide range of symptoms affecting multiple organ systems.[15] These are often remembered by the mnemonic DUMBBELLSS for muscarinic effects and include muscle-related nicotinic effects.[16]

-

Muscarinic Effects: Diarrhea, Urination, Miosis (pinpoint pupils), Bronchospasm, Bronchorrhea (excessive bronchial secretions), Emesis (vomiting), Lacrimation (tearing), Lethargy, Salivation, and Sweating.[16] Bradycardia (slow heart rate) and hypotension are also common.[6]

-

Nicotinic Effects: Muscle fasciculations (twitching), cramping, weakness, and eventually flaccid paralysis.[15][16] Respiratory failure, resulting from a combination of bronchorrhea, bronchospasm, and paralysis of the diaphragm, is the most life-threatening complication.[6][16]

Quantitative Analysis of Demeton-AChE Interaction

Inhibition Kinetics

The interaction between an organophosphate and AChE is complex and can be described by several kinetic constants. A 2024 study on Demeton-S-methyl, a close analogue of this compound, simultaneously determined the rate constants for inhibition, spontaneous reactivation, and aging using human AChE.[12]

| Kinetic Parameter | Symbol | Value | Unit | Description |

| Second-order Rate of Inhibition | ki | 0.0422 | µM-1 min-1 | Rate of formation of the phosphorylated enzyme complex. |

| Spontaneous Reactivation Constant | ks | 0.0202 | min-1 | First-order rate of spontaneous hydrolysis of the P-O-Ser bond. |

| Aging Constant | kg | 0.0043 | min-1 | First-order rate of dealkylation to form the irreversible aged complex. |

| Table 1: Kinetic constants for the interaction of Demeton-S-methyl with human acetylcholinesterase. Data sourced from Calvo et al. (2024).[12] |

Inhibitory Potency (IC50)

Key Experimental Protocols

Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This is the most common method for measuring AChE activity and its inhibition.[17]

-

Principle: The assay measures AChE activity by quantifying the formation of a yellow product. AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) to yield 5-Thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm.[17] The rate of TNB formation is directly proportional to AChE activity.

-

Materials and Reagents:

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant).

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[17]

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

-

Test Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: A known AChE inhibitor (e.g., physostigmine).

-

96-well clear, flat-bottom microplates.

-

Microplate reader capable of measuring absorbance at 412 nm.

-

-

Step-by-Step Procedure:

-

Reagent Preparation: Prepare working solutions of AChE, DTNB, and ATCI in the assay buffer. Prepare serial dilutions of this compound and the positive control. Ensure the final solvent concentration (e.g., DMSO) is low (<1%) in all wells.[21]

-

Plate Setup: Designate wells for blanks (no enzyme), negative controls (enzyme, no inhibitor), positive controls, and test compounds at various concentrations.

-

Enzyme and Inhibitor Incubation: To each well (except the blank), add the AChE working solution. Add the appropriate inhibitor dilution or vehicle to the corresponding wells. Incubate the plate for a set period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[22][23]

-

Reaction Initiation: Add the DTNB solution to all wells. To start the reaction, add the ATCI substrate solution to all wells. Use of a multichannel pipette is recommended for consistency.[17][21]

-

Measurement: Immediately begin measuring the absorbance at 412 nm in a kinetic mode, taking readings every minute for 5-10 minutes.[21]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Vcontrol - Vsample) / Vcontrol] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[21]

-

Protocol: Enzyme Reactivation Assay

-

Principle: This assay measures the ability of a compound (a reactivator) to restore the activity of an OP-inhibited enzyme. It is crucial for screening potential antidotes.

-

Procedure Outline:

-

Inhibition Step: Incubate a known concentration of AChE with a sufficient concentration of this compound to achieve >95% inhibition.

-

Removal of Excess Inhibitor: Remove the unbound this compound from the solution, typically through gel filtration or dialysis, to prevent further inhibition during the reactivation phase.

-

Reactivation Step: Add the potential reactivating agent (e.g., an oxime) to the inhibited enzyme solution and incubate.

-

Activity Measurement: At various time points, take aliquots of the reaction mixture and measure the residual AChE activity using the Ellman's method described above.

-

Data Analysis: Plot the recovery of AChE activity over time to determine the reactivation rate constants.

-

Therapeutic Countermeasures

The standard treatment for organophosphate poisoning involves a combination of drugs.[24] Atropine is administered to act as a competitive antagonist at muscarinic receptors, counteracting the effects of excess acetylcholine.[16] Additionally, an oxime, such as pralidoxime (B1201516) (2-PAM), is given.[16] Oximes are strong nucleophiles designed to attack the phosphorus atom of the OP-AChE complex, cleaving the covalent bond and regenerating the active enzyme.[24][25] However, the efficacy of oximes is severely limited once the inhibited enzyme has undergone the aging process, as the aged complex is resistant to oxime-mediated reactivation.[24][26] This underscores the critical importance of rapid treatment following organophosphate exposure.

Conclusion

This compound is a potent inhibitor of acetylcholinesterase, acting through a well-defined mechanism of covalent modification. The initial phosphorylation of the catalytic serine residue leads to enzyme inactivation, which is further solidified by a time-dependent aging process, resulting in irreversible inhibition. The downstream effect is an accumulation of acetylcholine, precipitating a life-threatening cholinergic crisis. Understanding these molecular interactions, supported by quantitative kinetic data and robust experimental protocols, is fundamental for the development of more effective diagnostic tools and therapeutic countermeasures against organophosphate poisoning.

References

- 1. Demeton (Ref: ENT 17295) [sitem.herts.ac.uk]

- 2. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [sitem.herts.ac.uk]

- 4. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. proteopedia.org [proteopedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 8. What Is the Primary Mechanism of Action for Organophosphate Pesticides in Aquatic Life? → Learn [pollution.sustainability-directory.com]

- 9. Crystal structures of acetylcholinesterase in complex with organophosphorus compounds suggest that the acyl pocket modulates the aging reaction by precluding the formation of the trigonal bipyramidal transition state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition with simultaneous spontaneous reactivation and aging of acetylcholinesterase by organophosphorus compounds: Demeton-S-methyl as a model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. empendium.com [empendium.com]

- 16. m.youtube.com [m.youtube.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Oximes: Reactivators of phosphorylated acetylcholinesterase and antidotes in therapy against tabun poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ovid.com [ovid.com]

Demeton-O and Cholinesterase Inhibition: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Demeton-O and Cholinesterase Inhibition

Demeton is a systemic and contact insecticide that exists as a mixture of two isomers: this compound and Demeton-S.[1] Like other organophosphates, the primary mechanism of its toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme that plays a crucial role in terminating nerve impulses.[1][2] AChE catalyzes the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[3] Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent disruption of the nervous system.[3] This can lead to a range of toxic effects, from muscle spasms to respiratory failure and, in severe cases, death.[2][4]

Mechanism of Cholinesterase Inhibition by this compound

The toxic effects of organophosphorus compounds like this compound are primarily initiated by their ability to inhibit acetylcholinesterase.[4] The process involves the phosphorylation of a serine residue within the active site of the AChE enzyme.[3] This forms a stable, covalent bond that effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.[3] The accumulation of acetylcholine in cholinergic synapses leads to a state of continuous stimulation of nerve and muscle fibers, causing a "cholinergic crisis."[4]

Figure 1: Signaling pathway of acetylcholinesterase inhibition by this compound.

Quantitative Analysis of Cholinesterase Inhibition

Due to a lack of specific published data for this compound, the following tables are presented as templates to be populated once experimental data is obtained.

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound

| Parameter | Value | Enzyme Source | Substrate | Assay Conditions (pH, Temp) | Reference |

| IC50 | Data not available | e.g., Human recombinant | e.g., Acetylthiocholine | e.g., pH 8.0, 25°C | - |

| Ki | Data not available | - | |||

| Inhibition Type | Data not available | - |

Table 2: Butyrylcholinesterase (BChE) Inhibition by this compound

| Parameter | Value | Enzyme Source | Substrate | Assay Conditions (pH, Temp) | Reference |

| IC50 | Data not available | e.g., Human serum | e.g., Butyrylthiocholine | e.g., pH 7.4, 37°C | - |

| Ki | Data not available | - | |||

| Inhibition Type | Data not available | - |

Experimental Protocol: Determination of Cholinesterase Inhibition Potency

The following is a generalized protocol based on the widely used Ellman's assay for determining the IC50 and kinetic parameters of cholinesterase inhibitors like this compound.[5][6]

Materials and Reagents

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

This compound (or other inhibitor) stock solution

-

Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Serially diluted concentrations of the inhibitor

Assay Procedure

-

Reagent Preparation : Prepare fresh solutions of the enzyme, substrate, and DTNB in the appropriate buffer.

-

Assay Setup : In a 96-well plate, add the buffer, DTNB solution, and the enzyme solution to each well.

-

Inhibitor Addition : Add varying concentrations of the this compound solution to the wells. Include a control group with no inhibitor.

-

Pre-incubation : Incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation : Add the substrate (ATCh or BTCh) to all wells to start the enzymatic reaction.

-

Kinetic Measurement : Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the cholinesterase activity.

-

Data Analysis :

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.[7]

-

Figure 2: Experimental workflow for determining cholinesterase inhibition.

Conclusion

This compound, as an organophosphate, is a potent inhibitor of acetylcholinesterase and butyrylcholinesterase. While specific inhibitory constants for this compound are not widely reported, the established mechanism of action and standardized experimental protocols provide a solid foundation for its study. The information and methodologies presented in this guide are intended to support researchers and professionals in the fields of toxicology, pharmacology, and drug development in their efforts to characterize the cholinesterase inhibition potency of this compound and similar compounds. Further research is warranted to determine the specific kinetic parameters of this compound's interaction with cholinesterases to better understand its toxicological profile and potential for bioremediation or therapeutic development.

References

- 1. Demeton (Ref: ENT 17295) [sitem.herts.ac.uk]

- 2. Demeton | C16H38O6P2S4 | CID 24722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Diagnosis of Intoxication by the Organophosphate VX: Comparison Between an Electrochemical Sensor and Ellman´s Photometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Genotoxicity of Demeton-O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The majority of publicly available in vitro genotoxicity data for Demeton pertains to the technical mixture of Demeton-O and Demeton-S isomers. Specific data solely on the this compound isomer is limited. This guide summarizes the available information for the Demeton mixture, which provides valuable insights into the potential genotoxicity of its components.

Executive Summary

Demeton, a systemic organophosphate insecticide, has been shown to exhibit genotoxic potential in a battery of in vitro assays.[1] This technical guide provides a comprehensive overview of the in vitro genotoxicity studies conducted on Demeton, with a focus on key assays including the bacterial reverse mutation assay (Ames test) and the unscheduled DNA synthesis (UDS) assay. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the genotoxic profile of this compound.

Data Presentation

The following tables summarize the quantitative data from in vitro genotoxicity studies on the Demeton mixture.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for Demeton

| Tester Strain | Metabolic Activation (S9) | Dose Range Tested (µ g/plate ) | Result | Fold Increase over Control (at highest effective dose) |

| Salmonella typhimurium TA1535 | Without | 1 - 1000 | Positive | >10 |

| Salmonella typhimurium TA1535 | With | 1 - 1000 | Positive | >10 |

| Salmonella typhimurium TA100 | Without | 1 - 1000 | Positive | >2 |

| Salmonella typhimurium TA100 | With | 1 - 1000 | Positive | >2 |

| Salmonella typhimurium TA1537 | Without | 1 - 1000 | Negative | - |

| Salmonella typhimurium TA1537 | With | 1 - 1000 | Negative | - |

| Salmonella typhimurium TA1538 | Without | 1 - 1000 | Negative | - |

| Salmonella typhimurium TA1538 | With | 1 - 1000 | Negative | - |

| Salmonella typhimurium TA98 | Without | 1 - 1000 | Negative | - |

| Salmonella typhimurium TA98 | With | 1 - 1000 | Negative | - |

| Escherichia coli WP2 uvrA | Without | 1 - 1000 | Positive | >2 |

| Escherichia coli WP2 uvrA | With | 1 - 1000 | Positive | >2 |

Source: In Vitro Microbiological Mutagenicity and Unscheduled DNA Synthesis Studies of Eighteen Pesticides.[1]

Table 2: Unscheduled DNA Synthesis (UDS) Assay in Human Fibroblasts (WI-38 cells) with Demeton

| Metabolic Activation (S9) | Concentration Range Tested (µg/mL) | Result | Net Grains per Nucleus (at highest effective dose) |

| Without | 0.1 - 10 | Positive | >5 |

| With | 0.1 - 10 | Positive | >5 |

Source: In Vitro Microbiological Mutagenicity and Unscheduled DNA Synthesis Studies of Eighteen Pesticides.[1]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To evaluate the potential of Demeton to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.

Methodology:

-

Tester Strains: S. typhimurium strains TA1535, TA100, TA1537, TA1538, and TA98, and E. coli strain WP2 uvrA were used.

-

Metabolic Activation: The assay was conducted with and without a mammalian metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver).

-

Plate Incorporation Method:

-

0.1 mL of an overnight bacterial culture was mixed with 2 mL of molten top agar (B569324).

-

The test substance (Demeton, dissolved in a suitable solvent) at various concentrations was added to the mixture.

-

For assays with metabolic activation, 0.5 mL of the S9 mix was also added.

-

The resulting mixture was poured onto the surface of a minimal glucose agar plate.

-

-

Incubation: The plates were incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate was counted. A positive response was defined as a dose-related increase in the number of revertant colonies to at least twice the spontaneous reversion rate.

Unscheduled DNA Synthesis (UDS) Assay

Objective: To assess the ability of Demeton to induce DNA repair, measured as unscheduled DNA synthesis, in non-dividing human fibroblast cells.

Methodology:

-

Cell Line: Human embryonic lung fibroblasts (WI-38 cells) were used.

-

Cell Culture: Cells were grown to confluence to ensure they were in a non-replicative state.

-

Treatment: Confluent cell cultures were treated with various concentrations of Demeton in the presence and absence of an S9 metabolic activation system. The treatment medium also contained ³H-thymidine.

-

Incubation: The cells were incubated with the test substance and ³H-thymidine for a defined period to allow for DNA damage and subsequent repair.

-

Autoradiography:

-

After incubation, the cells were fixed, and slides were prepared.

-

The slides were coated with a nuclear track emulsion and exposed in the dark.

-

The emulsion was developed, and the cells were stained.

-

-

Scoring: The amount of UDS was quantified by counting the number of silver grains over the nuclei of non-S-phase cells using a microscope. A significant increase in the net number of grains per nucleus in treated cells compared to control cells indicated a positive result.

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the Ames Test.

Caption: Workflow for the Unscheduled DNA Synthesis (UDS) Assay.

Signaling Pathway

Information on specific signaling pathways activated by this compound leading to genotoxicity is not well-documented in the available literature. The primary mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase. Genotoxicity may occur through secondary mechanisms such as oxidative stress, but a detailed signaling cascade for this compound has not been elucidated.

Conclusion

The available in vitro data on the Demeton mixture strongly indicates a genotoxic potential. Positive results in the Ames test suggest that Demeton can induce point mutations in bacteria, both with and without metabolic activation. Furthermore, the positive result in the unscheduled DNA synthesis assay in human fibroblasts indicates that Demeton can cause DNA damage that elicits a DNA repair response in mammalian cells. While these studies were conducted on a mixture of this compound and Demeton-S, the findings are crucial for the overall safety assessment of this compound. Further studies on the isolated this compound isomer would be necessary to definitively characterize its specific genotoxic profile.

References

An In-depth Technical Guide on the Historical Use of Demeton-O as a Systemic Insecticide

This technical guide provides a comprehensive overview of the historical use, chemical properties, mode of action, metabolism, and toxicity of Demeton-O, a pioneering organophosphate systemic insecticide.

Introduction and Historical Context

Demeton, a mixture of the thiono isomer this compound and the thiolo isomer Demeton-S, was one of the first systemic insecticides developed.[1] Introduced in 1951 by Bayer under the trade name Systox, it was widely used to control sap-feeding insects and mites on a variety of agricultural crops.[2][3] Its systemic nature, allowing it to be absorbed and translocated throughout the plant, made it particularly effective against pests such as aphids, thrips, and spidermites.[1][2] Commercial formulations typically contained a mixture of this compound and Demeton-S, often in a 65:35 or 2:1 ratio.[4] Due to its high toxicity to non-target organisms, including humans, its use has been largely discontinued (B1498344) and is now considered obsolete in many countries.[2][4]

Chemical Properties and Formulation

Demeton is an organophosphate insecticide that exists as two primary isomers: this compound and Demeton-S.[5] The key structural difference lies in the bonding of the phosphorothioate (B77711) moiety.[5]

-

This compound: O,O-Diethyl O-[2-(ethylthio)ethyl] phosphorothioate

-

Demeton-S: O,O-Diethyl S-[2-(ethylthio)ethyl] phosphorothioate

This compound can be isomerized to the more toxic Demeton-S with the application of heat.[4]

2.1 Synthesis

The commercial production of Demeton involves the reaction of O,O-diethyl phosphorochloridothioate with 2-(ethylthio)ethanol.[2] This reaction is typically carried out in an organic solvent like toluene, often in the presence of a base such as anhydrous sodium carbonate or triethylamine (B128534) to neutralize the hydrochloric acid byproduct.[2][4] The resulting product is a technical-grade mixture of the O and S isomers.[2]

2.2 Formulation

This compound was most commonly formulated as an emulsifiable concentrate, dissolved in organic solvents for foliar spray applications.[5] Wettable powders and oil-based solutions were also available for specialized uses.[5]

Mode of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, this compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[4][5][6] AChE is critical for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.

By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to continuous nerve stimulation.[7][8] This results in hyperactivity of the cholinergic system, causing symptoms such as muscle tremors, convulsions, paralysis, and ultimately, the death of the insect.[4][9]

Caption: Acetylcholinesterase (AChE) inhibition by this compound.

Metabolism and Environmental Fate

4.1 Metabolism in Plants and Animals

The metabolism of Demeton isomers is a critical activation process, converting the parent compounds into more potent AChE inhibitors.[10] In both plants and animals, the primary metabolic pathway involves the oxidation of the thioether group to form the corresponding sulfoxide (B87167) and subsequently the sulfone.[4][10] These oxidized metabolites, particularly the thiolphosphate sulfoxide and sulfone, are considered the principal toxic agents.[10]

For this compound, there is an additional metabolic pathway where the P=S group is oxidized to a P=O group, which is then further oxidized to its sulfoxide and sulfone derivatives.[4] Further degradation involves the hydrolysis of these metabolites.[4] Since plants lack an efficient excretory system like animals, terminal degradation products are often stored as conjugates or incorporated into plant tissues.[11][12]

Caption: Metabolic pathways of this compound.

4.2 Environmental Fate

There is limited information available regarding the environmental fate of this compound.[2][5] It has a moderate aqueous solubility and is considered highly volatile.[2] Due to its toxicity, concerns exist about its potential for bioaccumulation and adverse effects on ecosystems, necessitating careful management to prevent environmental contamination.[6]

Toxicity

Demeton is classified as highly toxic to mammals and birds.[2][3] Exposure can occur through inhalation, ingestion, or dermal contact.[4][9] The S-isomer (Demeton-S) is noted to be more toxic to rats than the O-isomer.[4]

5.1 Acute Toxicity Data

The following tables summarize the acute toxicity data for Demeton.

Table 1: Mammalian Toxicity of Demeton

| Species | Route | LD50 Value | Sex | Reference |

| Rat | Oral | 2.5 mg/kg | Female | [3] |

| Rat | Oral | 6.2 mg/kg | Male | [3] |

| Rat | Dermal | 8.2 mg/kg | Female | [3] |

| Rat | Dermal | 14 mg/kg | Male | [3] |

| Mouse | Oral | 7.85 mg/kg | - | [4] |

| Rabbit | Oral | 5 mg/kg (LDLo) | - | [4] |

| Cat | Intravenous | 3.9 mg/kg | - | [4] |

LDLo: Lowest published lethal dose.

Table 2: Ecotoxicity of Demeton

| Species | Test | Value | Reference |

| Mallard Duck | LD50 | 7.19 mg/kg | [3] |

| Pheasant | LD50 | 8.21 mg/kg | [3] |

| Bluegill Sunfish | LC50 (96-hr) | 0.1 ppm | [3] |

| Rainbow Trout | LC50 (96-hr) | 0.6 ppm | [3] |

| Daphnia pulex | LC50 (48-hr) | 0.014 ppm | [3] |

5.2 Symptoms of Exposure

Symptoms of Demeton exposure are characteristic of cholinergic crisis and include weakness, respiratory difficulties, pupillary constriction, excessive salivation, muscle cramps, and lack of coordination.[4][9] The effects of exposure may be delayed.[9] The lowest recorded lethal dose in humans is 171 µg/kg.[4]

Experimental Protocols

6.1 Protocol: Determination of Acute Oral LD50 in Rats

-

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

-

Test Animals: Young adult rats (e.g., Wistar or Sprague-Dawley strains), typically grouped by sex.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

This compound, typically dissolved in a suitable vehicle (e.g., corn oil), is administered orally via gavage at several graded dose levels to different groups of animals.

-

A control group receives the vehicle only.

-

Animals are observed for signs of toxicity and mortality for a period of at least 14 days.

-

Body weights are recorded periodically.

-

At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed.

-

-

Data Analysis: The LD50 value and its confidence intervals are calculated using appropriate statistical methods, such as probit analysis.

6.2 Protocol: Plant Uptake and Metabolism Study

-

Objective: To investigate the systemic uptake, translocation, and metabolism of Demeton within a plant.

-

Methodology:

-

A radiolabeled version of the insecticide (e.g., containing ³²P) is synthesized.[13]

-

The radiolabeled Demeton is applied to a specific part of the test plant (e.g., roots via a nutrient solution or a single leaf).[13]

-

After various time intervals, the plant is harvested and sectioned (roots, stem, leaves).

-

Plant tissues are homogenized and extracted with appropriate solvents.

-

Techniques like paper chromatography or autoradiography are used to separate the parent compound from its metabolites.

-

Radioassay (e.g., scintillation counting) is used to quantify the amount of radioactivity in different plant parts and in the separated chemical species, allowing for the determination of uptake, translocation patterns, and metabolic rates.[13]

-

Caption: General experimental workflows for toxicity and metabolism studies.

References

- 1. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]

- 2. Demeton (Ref: ENT 17295) [sitem.herts.ac.uk]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Demeton - Wikipedia [en.wikipedia.org]

- 5. This compound [sitem.herts.ac.uk]

- 6. CAS 298-03-3: this compound | CymitQuimica [cymitquimica.com]

- 7. Demeton-S-methyl - Wikipedia [en.wikipedia.org]

- 8. Oxydemeton-methyl Pesticides_Chemicalbook [chemicalbook.com]

- 9. This compound-methyl | C6H15O3PS2 | CID 13346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 082. Demeton (FAO/PL:1967/M/11/1) [inchem.org]

- 11. Comparative aspects of pesticide metabolism in plants and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative aspects of pesticide metabolism in plants and animals. | Semantic Scholar [semanticscholar.org]

- 13. Insecticidal Action Studies with this compound and Demeton-S | Bulletin of Entomological Research | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Physicochemical Properties of Technical Grade Demeton-O

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of technical grade Demeton-O, an organophosphate insecticide. The information presented is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics for assessment, modeling, and further research. Technical grade Demeton is a mixture of two isomers, the thiono isomer this compound (CAS No. 298-03-3) and the thiolo isomer Demeton-S (CAS No. 126-75-0), typically in a 65:35 or 2:1 ratio.[1][2] This document will address the properties of both isomers where data is available, reflecting the nature of the technical grade product.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound and Demeton-S. These properties are crucial for understanding the environmental fate, transport, and biological interactions of the compound.

| Property | This compound | Demeton-S | Technical Grade Mixture |

| Molecular Formula | C₈H₁₉O₃PS₂ | C₈H₁₉O₃PS₂ | C₈H₁₉O₃PS₂ |

| Molecular Weight | 258.34 g/mol | 258.34 g/mol | 258.34 g/mol |

| Physical State | Colorless to pale yellow oily liquid[3] | Colorless oily liquid | Amber, oily liquid with a sulfur-like odor[2] |

| Boiling Point | 123 °C at 1 mm Hg | 128 °C at 1 mm Hg | 134 °C at 0.27 kPa |

| Melting Point | - | - | ≤ -13 °C |

| Density | 1.119 g/cm³ at 21 °C/4 °C | 1.132 g/cm³ at 21 °C/4 °C | 1.183 g/cm³ |

| Vapor Pressure | 3.8 x 10⁻² Pa (3.4 x 10⁻⁴ mm Hg) at 20 °C | 3.5 x 10⁻² Pa (2.6 x 10⁻⁴ mm Hg) at 20 °C | 3.0 x 10⁻⁴ mm Hg at 20 °C |

| Water Solubility | 60 mg/L at room temperature | 2000 mg/L (0.2 g/100ml ) at 20 °C[4] | 100 mg/L (0.01%) |

| log Kow | 3.87 (estimated) | 1.02 | - |

| Refractive Index | 1.4900 at 18 °C/D | 1.5000 at 18 °C/D | 1.4875 at 20 °C/D |

Table 1: Key Physicochemical Properties of Demeton Isomers.

Stability and Reactivity

Technical grade Demeton exhibits the following stability and reactivity characteristics:

| Property | Description |

| Hydrolysis | Slowly hydrolyzed by acids and rapidly by alkalis. The hydrolysis half-life of Demeton-S is reported as 53 days at pH 5.7 and 27 °C. |

| Thermal Stability | Decomposes at elevated temperatures in the air. When heated to decomposition, it emits toxic fumes of phosphorus and sulfur oxides. |

| Isomerization | This compound can be isomerized to the more toxic Demeton-S with heat.[1] This isomerization is also catalyzed by water and other polar solvents. |

| Oxidation | Oxidizing agents can cause transformation to the corresponding sulfoxide (B87167) and sulfone for both isomers.[5] |

| Corrosivity | Non-corrosive. |

Table 2: Stability and Reactivity Profile of Demeton.

Experimental Protocols

The determination of the physicochemical properties listed above is guided by standardized international protocols to ensure consistency and comparability of data. The following sections detail the methodologies for key experiments.

Water Solubility (OECD 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature.[6][7] For a compound like this compound with a solubility below 10 g/L, the Column Elution Method is appropriate.[8][9]

Methodology:

-

Apparatus: A temperature-controlled column packed with an inert support material (e.g., glass beads or silica (B1680970) gel) is coated with an excess of the test substance.

-

Procedure: Water is passed through the column at a slow, constant flow rate. The eluate is collected in fractions.

-

Analysis: The concentration of this compound in each fraction is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Equilibrium: The flow rate is varied to ensure that the measured solubility is independent of the flow rate, confirming that saturation has been reached. The plateau of the concentration curve represents the water solubility.

-

Temperature Control: The experiment is conducted at a constant temperature, typically 20 ± 0.5 °C.[6][7]

Vapor Pressure (OECD 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[4][10][11][12][13] For the expected vapor pressure range of this compound, the Gas Saturation Method is a suitable technique.

Methodology:

-

Apparatus: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a known flow rate through or over the surface of the test substance, which is maintained at a constant temperature.

-

Saturation: The carrier gas becomes saturated with the vapor of the substance.

-

Trapping: The vapor is then trapped from the gas stream using a suitable sorbent material or by condensation in a cold trap.

-

Quantification: The amount of trapped substance is quantified using a sensitive analytical method (e.g., GC-MS).

-

Calculation: The vapor pressure is calculated from the mass of the substance transported, the volume of the carrier gas, and the temperature, assuming ideal gas behavior. The determination should be made at a minimum of two temperatures, preferably three or more in the range of 0 to 50°C, to establish the vapor pressure curve.[10][11][12][13]

Octanol-Water Partition Coefficient (log Kow) (OECD 123)

The n-octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a critical parameter for predicting environmental fate and bioaccumulation.[14] For highly hydrophobic substances, the Slow-Stirring Method is recommended to avoid the formation of microdroplets that can interfere with accurate measurements.[15]

Methodology:

-

Apparatus: The experiment is conducted in a thermostated stirred reactor containing n-octanol and water.

-

Procedure: The test substance is dissolved in n-octanol (pre-saturated with water). This solution is then combined with water (pre-saturated with n-octanol) in the reactor. The mixture is slowly stirred for a sufficient period (e.g., two days) to allow for equilibrium to be reached without forming an emulsion.

-

Phase Separation: After stirring, the mixture is allowed to stand to ensure complete phase separation.

-

Sampling and Analysis: Samples are carefully taken from both the n-octanol and water phases. The concentration of the test substance in each phase is determined using a suitable analytical method (e.g., HPLC or GC-MS).

-

Calculation: The Kow is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow).

Visualizations

The following diagrams illustrate key logical relationships and pathways relevant to technical grade this compound.

Caption: Isomerization of this compound to Demeton-S and the primary metabolic oxidation pathway for both isomers.

Caption: A generalized workflow for the experimental determination of a physicochemical property.

Caption: The mechanism of acetylcholinesterase (AChE) inhibition by organophosphates like Demeton.

References

- 1. Demeton - Wikipedia [en.wikipedia.org]

- 2. Demeton (Ref: ENT 17295) [sitem.herts.ac.uk]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. Demeton | C16H38O6P2S4 | CID 24722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 7. oecd.org [oecd.org]

- 8. filab.fr [filab.fr]

- 9. Water Solubility | Scymaris [scymaris.com]

- 10. laboratuar.com [laboratuar.com]

- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]

- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

- 14. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 15. oecd.org [oecd.org]

Demeton-O: A Technical Guide to its Neurotoxic Effects and Symptomatology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demeton-O, an organophosphate insecticide, exerts its primary neurotoxic effects through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a state of cholinergic crisis characterized by a wide range of debilitating and potentially fatal symptoms. This technical guide provides a comprehensive overview of the neurotoxic properties of this compound, including its mechanism of action, symptomatology, and the underlying signaling pathways. Quantitative toxicological data, detailed experimental protocols for neurotoxicity assessment, and visual representations of key mechanisms are presented to serve as a resource for researchers and professionals in the fields of toxicology, neuroscience, and drug development.

Introduction

Demeton is an organophosphate pesticide that exists as a mixture of two isomers: this compound and Demeton-S.[1] Both isomers are effective insecticides and acaricides, but they differ in their chemical structure and toxicological properties.[1] this compound is a potent neurotoxin that acts as an acetylcholinesterase (AChE) inhibitor.[1][2] Due to its high toxicity to mammals, its use has been largely discontinued (B1498344) in many parts of the world.[3] However, understanding its neurotoxic effects remains crucial for toxicological research, the development of antidotes, and for assessing the risks of related organophosphorus compounds.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound's neurotoxicity is the irreversible inhibition of acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve impulse. By inhibiting AChE, this compound causes an accumulation of ACh, leading to the continuous stimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems.[3] This overstimulation results in a condition known as cholinergic crisis, which is responsible for the acute symptoms of this compound poisoning.[3]

Quantitative Toxicological Data

| Compound | Parameter | Value | Species | Reference |

| Demeton | Oral LD50 (male) | 6 mg/kg | Rat | [4] |

| Demeton | Oral LD50 (female) | 3 mg/kg | Rat | [4] |

| Demeton-S | Oral LD50 | 1.5 mg/kg | Rat | [3][5] |

| This compound | Oral LD50 | 7.5 mg/kg | Rat | [3] |

Table 1: Acute Lethal Dose (LD50) of Demeton and its Isomers in Rats. This table presents the median lethal dose (LD50) for oral administration of Demeton and its individual isomers in rats, highlighting the high acute toxicity of these compounds.

| Parameter | Value | Enzyme Source | Reference |

| Second-order rate constant of inhibition (k_i) | 0.0422 µM⁻¹ min⁻¹ | Human Acetylcholinesterase | [6] |

| Spontaneous reactivation constant (k_s) | 0.0202 min⁻¹ | Human Acetylcholinesterase | [6] |

| Aging constant (k_g) | 0.0043 min⁻¹ | Human Acetylcholinesterase | [6] |

Table 2: Kinetic Constants for the Inhibition of Human Acetylcholinesterase by Demeton-S-methyl. This table provides key kinetic parameters that describe the interaction between Demeton-S-methyl and human acetylcholinesterase, including the rates of inhibition, spontaneous reactivation, and aging of the enzyme-inhibitor complex.

Neurotoxic Symptoms

Exposure to this compound can lead to a rapid onset of symptoms, collectively known as a cholinergic crisis. The signs and symptoms can be categorized based on the type of cholinergic receptor being overstimulated (muscarinic or nicotinic) and effects on the central nervous system.

| Receptor Type | Symptoms | Description |

| Muscarinic | Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis (SLUDGE) | Overstimulation of parasympathetic nervous system functions. |

| Bronchospasm and Bronchorrhea | Constriction of airways and excessive mucus production, leading to respiratory distress. | |

| Bradycardia | Slowing of the heart rate. | |

| Miosis | Constriction of the pupils. | |

| Nicotinic | Muscle fasciculations and cramping | Spontaneous, involuntary muscle twitching. |

| Tachycardia | Increased heart rate. | |

| Hypertension | Elevated blood pressure. | |

| Weakness and paralysis | Can progress to respiratory failure due to paralysis of the diaphragm and intercostal muscles. | |

| Central Nervous System | Headache, Dizziness, Anxiety, Confusion | General neurological disturbances. |

| Seizures | Uncontrolled electrical activity in the brain. | |

| Coma and Respiratory depression | Severe depression of central nervous system function, leading to loss of consciousness and cessation of breathing. |

Table 3: Clinical Manifestations of this compound Neurotoxicity. This table outlines the diverse range of symptoms associated with this compound poisoning, categorized by the type of cholinergic receptor overstimulation and central nervous system effects.

Signaling Pathways in this compound Neurotoxicity

Beyond the primary mechanism of AChE inhibition, the neurotoxic effects of organophosphates like this compound are mediated by complex intracellular signaling pathways.

Cholinergic Crisis Signaling Cascade

The accumulation of acetylcholine in the synaptic cleft triggers a cascade of events by continuously activating muscarinic and nicotinic receptors on postsynaptic neurons and effector organs.

Figure 1: Signaling Pathway of this compound Induced Cholinergic Crisis. This diagram illustrates the sequence of events following this compound exposure, from the inhibition of acetylcholinesterase to the overstimulation of cholinergic receptors and the resulting clinical symptoms.

Oxidative Stress Pathways

Organophosphate exposure is also associated with the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products. While direct studies on this compound are limited, the general mechanism for organophosphates involves the generation of ROS, which can damage cellular components and activate stress-response signaling pathways.

Figure 2: General Organophosphate-Induced Oxidative Stress Pathways. This diagram depicts the proposed mechanism by which organophosphates can induce oxidative stress, leading to cellular damage and the activation of key stress-response signaling pathways like MAPK and Nrf2.

Experimental Protocols for Neurotoxicity Assessment

The following section outlines a representative experimental protocol for assessing the neurotoxicity of this compound in a rodent model, based on OECD guidelines for organophosphorus substances.[7][8][9][10]

Animal Model

-

Species: Rat (e.g., Wistar or Sprague-Dawley)

-

Sex: Both males and females

-

Age: Young adults (e.g., 8-12 weeks old)

-

Housing: Individually housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Dosing and Administration

-

Test Substance: this compound (technical grade)

-

Vehicle: A suitable vehicle such as corn oil.

-

Route of Administration: Oral gavage is a common and relevant route of exposure.

-

Dose Levels: A minimum of three dose levels plus a vehicle control group. Dose levels should be selected based on acute toxicity data (LD50 values) to elicit a range of effects from a no-observed-adverse-effect-level (NOAEL) to overt toxicity.

-

Dosing Regimen: For acute studies, a single dose is administered. For sub-chronic studies, daily dosing for a period of 28 or 90 days is typical.

Neurotoxicity Endpoints

A comprehensive assessment of neurotoxicity should include a battery of tests to evaluate functional, biochemical, and histopathological changes.

| Endpoint Category | Specific Assays | Description |

| Functional/Behavioral | Functional Observational Battery (FOB) | Systematic observation of autonomic function, neuromuscular coordination, and sensory responses. |

| Motor Activity Assessment | Quantification of spontaneous locomotor activity in an open field or activity chamber. | |

| Cognitive Function Tests | e.g., Morris water maze or radial arm maze to assess learning and memory. | |

| Biochemical | Acetylcholinesterase (AChE) Activity | Measurement of AChE inhibition in brain tissue and red blood cells. |

| Oxidative Stress Biomarkers | Measurement of markers such as malondialdehyde (MDA), reduced glutathione (B108866) (GSH), and antioxidant enzyme activities (e.g., SOD, CAT, GPx). | |

| Histopathological | Neuropathological Examination | Microscopic examination of brain tissue (e.g., hippocampus, cerebellum, cortex) and peripheral nerves for signs of neuronal damage, demyelination, or inflammation. |

Table 4: Key Endpoints for this compound Neurotoxicity Assessment. This table details the essential functional, biochemical, and histopathological endpoints that should be evaluated in a comprehensive neurotoxicity study of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo neurotoxicity study of an organophosphate like this compound.

Figure 3: Experimental Workflow for In Vivo Neurotoxicity Assessment. This flowchart outlines the key stages of a typical animal study designed to evaluate the neurotoxic effects of this compound, from initial setup and exposure to comprehensive assessment and data analysis.

Conclusion

This compound is a highly potent neurotoxin that primarily acts by inhibiting acetylcholinesterase, leading to a severe cholinergic crisis. The neurotoxic effects are multifaceted, involving both direct overstimulation of cholinergic receptors and the induction of secondary cellular stress pathways, such as oxidative stress. A thorough understanding of its quantitative toxicity, clinical symptomatology, and underlying molecular mechanisms is essential for the development of effective countermeasures and for the risk assessment of other organophosphorus compounds. The experimental protocols and workflows outlined in this guide provide a framework for future research aimed at further elucidating the neurotoxic profile of this compound and related compounds.

References

- 1. Demeton (Ref: ENT 17295) [sitem.herts.ac.uk]

- 2. This compound-methyl (Ref: ENT 18862) [sitem.herts.ac.uk]

- 3. Demeton - Wikipedia [en.wikipedia.org]

- 4. Demeton | C16H38O6P2S4 | CID 24722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Inhibition with simultaneous spontaneous reactivation and aging of acetylcholinesterase by organophosphorus compounds: Demeton-S-methyl as a model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Delayed neurotoxicity following acute exposure (hen) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. oecd.org [oecd.org]

Environmental Fate and Persistence of Demeton-O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-O, a member of the organophosphate class of insecticides, has been utilized in agriculture for the control of various pests. Its environmental fate and persistence are of significant concern due to the potential for off-site transport and adverse effects on non-target organisms. This technical guide provides a comprehensive overview of the current understanding of this compound's behavior in the environment, focusing on its degradation pathways, persistence in different environmental compartments, and the methodologies used to assess its environmental risk. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the available information and draws upon data from its isomers and related compounds to provide a thorough assessment.

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its physicochemical properties. While some specific data for this compound is available, data for the commercial mixture "Demeton," which includes both this compound and Demeton-S, is more common.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉O₃PS₂ | [1] |

| Molecular Weight | 258.3 g/mol | [1] |

| Water Solubility | 60 mg/L (for this compound) | [2] |

| Vapor Pressure | 38 mPa at 20°C (for this compound) | [2] |

| Octanol-Water Partition Coefficient (log Kow) | Not available for this compound. | |

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | 387 (for this compound) | [2] |

Environmental Fate and Degradation

The persistence of this compound in the environment is determined by a combination of biotic and abiotic degradation processes, including hydrolysis, photolysis, and microbial metabolism.

Degradation Pathways

The primary degradation pathway for this compound involves oxidation and hydrolysis. The thioether group is oxidized to form the corresponding sulfoxide (B87167) and sulfone. Additionally, the thiono (P=S) group can be oxidized to the corresponding oxon (P=O) derivative. These oxidized metabolites are then susceptible to hydrolysis, leading to the cleavage of the phosphate (B84403) ester bond.[1]

Caption: Degradation pathway of this compound.

Hydrolysis

Photolysis

Photodegradation in water and on soil surfaces can also contribute to the breakdown of pesticides. There is a lack of specific data on the photolysis quantum yield and half-life of this compound. However, short exposure to ultraviolet light has been shown to produce potent anticholinesterase products from demeton.[4]

Soil Metabolism and Persistence

In the soil environment, both abiotic and biotic processes contribute to the degradation of this compound. Microbial metabolism is often the primary driver of degradation for many pesticides. The persistence of a pesticide in soil is typically expressed as its half-life (DT50).

The available data on the persistence of this compound and its isomers in soil is summarized below.

| Compound | Half-life (DT50) | Condition | Reference |

| This compound | 8 - 23 days | Field dissipation | [2] |

| Demeton-S | Not available |

The mobility of this compound in soil, which influences its potential to leach into groundwater, is indicated by its soil organic carbon-water partitioning coefficient (Koc). A Koc value of 387 suggests that this compound has moderate mobility in soil.[2]

Experimental Protocols

Standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are followed to assess the environmental fate of pesticides.

Hydrolysis Study (Adapted from OECD Guideline 111)

-

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

-

Methodology:

-

Sterile aqueous buffer solutions of pH 4, 7, and 9 are prepared.

-

A solution of radiolabeled (e.g., ¹⁴C) this compound of known concentration is added to the buffer solutions.

-

The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound and major degradation products using techniques like High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The degradation rate constant and half-life are calculated for each pH.

-

Photolysis Study (General Approach)

-

Objective: To determine the rate of photodegradation of this compound in an aqueous solution.

-

Methodology:

-

A solution of this compound in sterile, purified water is prepared.

-

The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Control samples are kept in the dark to measure hydrolysis and other non-photolytic degradation.

-

Samples are taken at various time intervals and analyzed for the parent compound and photoproducts.

-

The quantum yield and photolysis half-life are calculated.

-

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

-

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

-

Methodology:

-

Fresh soil samples with known characteristics (e.g., texture, organic carbon content, pH, microbial biomass) are collected.

-

The soil is treated with ¹⁴C-labeled this compound at a concentration relevant to its agricultural use.

-

The treated soil is incubated in the dark at a constant temperature and moisture content.

-

A continuous flow of humidified air is passed through the incubation flasks to maintain aerobic conditions.

-

Volatile organic compounds and ¹⁴CO₂ are trapped in appropriate solutions.

-

Soil samples are extracted at various time intervals and analyzed for the parent compound, metabolites, and non-extractable residues.

-

The degradation half-life (DT50) and the formation and decline of major metabolites are determined.

-

Caption: Experimental workflow for a soil metabolism study.

Analytical Methods

The detection and quantification of this compound and its metabolites in environmental samples are typically performed using chromatographic techniques.

-

Gas Chromatography (GC): GC coupled with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) has been used for the analysis of this compound and Demeton-S in various matrices, including air, water, and soil.[5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity for the analysis of organophosphate pesticides and their polar metabolites in complex environmental and biological samples.[6]

Sample preparation often involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analytes from the sample matrix before instrumental analysis.[6]

Conclusion

The environmental fate of this compound is characterized by moderate persistence in soil and a degradation pathway involving oxidation and hydrolysis. While a field dissipation half-life of 8 to 23 days has been reported, there is a notable lack of specific quantitative data on its hydrolysis and photolysis rates in the public domain. Its moderate soil mobility suggests a potential for leaching under certain conditions. The assessment of its environmental risk relies on standardized experimental protocols, such as the OECD guidelines, and sensitive analytical methods like GC and LC-MS. Further research to fill the existing data gaps, particularly concerning its abiotic degradation kinetics, would allow for a more refined and accurate assessment of the environmental persistence and fate of this compound.

References

The Hydrolysis of Demeton-O: A Technical Guide to pH-Dependent Degradation Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of Demeton-O, an organophosphate insecticide. Due to the historical use of Demeton as a mixture of two isomers, this compound and Demeton-S, specific hydrolysis data for this compound is limited. This document presents the available data for the Demeton mixture, which serves as the best available approximation for the hydrolysis behavior of this compound. The guide details the influence of pH on the degradation rate, outlines established experimental protocols for determining hydrolysis, and provides visualizations of the degradation pathway and experimental workflow.

Data on Hydrolysis Rate of Demeton Under Different pH Conditions

The available data on the hydrolysis half-life of the Demeton isomeric mixture at different pH values are summarized in the table below.

| pH | Temperature (°C) | Half-life (t½) | Reference Compound |

| 8 | 30 | 8.5 hours | Demeton (Systox) |

| 9 | 30 | 4.2 hours | Demeton (Systox) |

Note: The data presented is for "Demeton" or "Systox," which is a mixture of this compound and Demeton-S isomers. This should be considered when interpreting the hydrolysis behavior of pure this compound.

Experimental Protocols for Determining Hydrolysis Rate

The determination of the hydrolysis rate of a chemical substance as a function of pH is a standardized procedure outlined in international guidelines. The most commonly followed protocols are the OECD Guideline for the Testing of Chemicals 111[1][2][3][4][5] and the US EPA OCSPP 835.2120 guideline[6][7]. These guidelines provide a tiered approach to assess the abiotic hydrolytic transformations of chemicals in aquatic systems.

Principle of the Test

Sterile aqueous buffer solutions with specific pH values (typically 4, 7, and 9) are treated with the test substance, in this case, this compound.[1][3][5] These solutions are then incubated in the dark at a constant temperature to prevent photodegradation.[1][5] At appropriate time intervals, aliquots of the solutions are analyzed to determine the concentration of the remaining this compound and to identify and quantify any significant hydrolysis products.

Tiered Testing Approach

The testing is often conducted in a tiered manner:

-

Tier 1: Preliminary Test: A preliminary test is performed at an elevated temperature (e.g., 50°C) for 5 days to quickly assess the stability of the substance at pH 4, 7, and 9.[3][5] If significant degradation is observed, further testing at lower, more environmentally relevant temperatures is warranted.

-

Tier 2: Hydrolysis of Unstable Substances: If the substance shows instability in the preliminary test, the hydrolysis is studied at various temperatures to determine the degradation kinetics and to calculate the half-life at different pH values.

-

Tier 3: Identification of Hydrolysis Products: If major degradation products are formed (typically >10% of the initial concentration of the test substance), their identity is determined.

Detailed Experimental Steps

-

Preparation of Buffer Solutions: Sterile buffer solutions are prepared for the desired pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate, phosphate (B84403), borate).[6] The use of buffers that could catalyze the hydrolysis reaction should be avoided.[6]

-

Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable water-miscible solvent. The test solutions are prepared by adding a small volume of the stock solution to the buffer solutions to achieve a concentration that is less than half the saturation concentration and does not exceed 0.01 M.[3][6]

-

Incubation: The test solutions are maintained at a constant temperature (e.g., 25°C or 50°C) in the dark for a specified period.[1][3]

-

Sampling: At predetermined time intervals, duplicate samples are withdrawn from each test solution.

-

Sample Analysis: The concentration of this compound and its degradation products in the samples is determined using a validated analytical method. Suitable methods for organophosphate pesticides include Gas Chromatography-Mass Spectrometry (GC-MS)[8][9][10][11] or High-Performance Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[12][13][14][15][16]

-

Data Analysis: The concentration of this compound is plotted against time, and the hydrolysis rate constant (k) and the half-life (t½) are calculated, typically assuming pseudo-first-order kinetics.

Visualizations

Hydrolysis Pathway of this compound

The hydrolysis of this compound, an organophosphate, involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the phosphorus atom. This leads to the cleavage of the phosphate ester bond, resulting in the formation of O,O-diethyl phosphorothioic acid and 2-(ethylthio)ethanol.

Caption: Hydrolysis of this compound yields two main products.

Experimental Workflow for Hydrolysis Rate Determination

The following diagram illustrates the typical workflow for determining the hydrolysis rate of a pesticide according to OECD and EPA guidelines.

Caption: A typical workflow for pesticide hydrolysis studies.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. epa.gov [epa.gov]

- 8. cdpr.ca.gov [cdpr.ca.gov]

- 9. utm.mx [utm.mx]

- 10. fsis.usda.gov [fsis.usda.gov]

- 11. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 12. academic.oup.com [academic.oup.com]

- 13. LC-MS determination of oxydemeton-methyl and its main metabolite demeton-S-methylsulfon in biological specimens--application to a forensic case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. agilent.com [agilent.com]

Isomerization of Demeton-O to Demeton-S Under Heat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demeton, a first-generation organophosphate insecticide, exists in two isomeric forms: the thiono isomer (Demeton-O) and the thiolo isomer (Demeton-S). The thermal conversion of the less toxic this compound to the significantly more potent acetylcholinesterase inhibitor, Demeton-S, is a critical area of study for understanding its environmental fate, toxicological profile, and for the development of related compounds. This technical guide provides an in-depth analysis of the thermal isomerization of this compound to Demeton-S, presenting key quantitative data, detailed experimental protocols for monitoring the reaction, and visual representations of the underlying chemical and biological pathways.

Introduction

The thiono-thiolo rearrangement is a characteristic reaction of certain organophosphorus compounds containing a P=S (thiono) bond and an alkoxy group with a B-thioether substituent. Under the influence of heat, an intramolecular rearrangement occurs, converting the thiono isomer into the corresponding thiolo isomer with a P=O bond. In the case of Demeton, this conversion is of particular importance as Demeton-S is a more potent inhibitor of acetylcholinesterase, the primary target of organophosphate insecticides. This guide outlines the principles of this isomerization, provides practical methodologies for its investigation, and summarizes relevant data.